(3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2/c1-13-2-3-14(12-17(13)19)18(22)21-10-6-16(7-11-21)23-15-4-8-20-9-5-15/h2-5,8-9,12,16H,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFEAVCVCPYXWJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using automated reactors. The process would include careful control of temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution
The fluorine atom on the phenyl ring could be a site for nucleophilic aromatic substitution (SAr), although this would require strong nucleophiles and specific conditions.
Reduction
The carbonyl group in the methanone could be reduced to an alcohol or further to an alkane using appropriate reducing agents like lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH).
Reaction Conditions and Catalysts
For reactions involving similar compounds, catalysts like InCl are used in one-pot syntheses under ultrasound irradiation to enhance yields and reduce reaction times . The choice of solvent is crucial; for instance, 50% ethanol is often more effective than other solvents in certain reactions .
Analytical Techniques
The structures of synthesized compounds are typically confirmed using spectroscopic methods such as NMR, IR, and ESI-MS .
Data Table: General Reaction Conditions for Similar Compounds
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : Research indicates that compounds with similar structural motifs exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. The piperidine and pyridine components may enhance central nervous system penetration, facilitating their action as antidepressants.
- Anti-inflammatory Properties : The presence of fluorine in the aromatic ring can enhance metabolic stability and bioactivity. Compounds with similar configurations have been investigated for their ability to inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory disorders.
- Cancer Therapeutics : The compound's ability to interact with specific kinases makes it a candidate for cancer treatment. Targeting protein kinases involved in cell proliferation could lead to the development of novel anticancer agents.
Case Study 1: Antidepressant Research
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of piperidine derivatives, highlighting the significance of the pyridine moiety in enhancing antidepressant efficacy. The findings suggest that modifications to the phenyl ring, such as fluorination, can significantly impact pharmacological activity .
Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on anti-inflammatory drugs, compounds similar to (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone were shown to inhibit the NF-kB pathway, leading to reduced expression of inflammatory markers in vitro. This suggests a viable pathway for developing new anti-inflammatory treatments .
Case Study 3: Cancer Inhibition
Research on kinase inhibitors has identified several compounds that demonstrate significant cytotoxicity against cancer cell lines. A derivative of this compound was found to inhibit the activity of specific kinases involved in tumor growth, indicating its potential as an anticancer agent .
Data Tables
Mechanism of Action
The mechanism of action of (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity, while the piperidine moiety contributes to its overall stability and bioavailability. The compound may modulate signaling pathways or inhibit enzymatic activity, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Modifications: 4PP-6: (4-(4-(t-Butyl)phenyl)piperidin-1-yl)(cyclohexyl)methanone () replaces the pyridinyloxy group with a cyclohexyl moiety and incorporates a t-butylphenyl substituent. Compound 11: (4-chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone () substitutes the pyridinyloxy with a pyrimidinyl group. The pyrimidine ring could enhance π-stacking in nucleic acid targets, while the chlorophenyl group increases electronegativity compared to the target’s fluoromethylphenyl group .
Fluorinated Derivatives: EP 1 808 168 B1 Compounds: Fluorinated pyridinyl and phenyl groups in piperidinyl methanones () demonstrate improved binding to kinases or sulfonyl-containing receptors. For example, (2-Fluoro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () includes a methanesulfonylphenyl group, which may enhance solubility and target affinity compared to the target compound’s methylphenyl group . Neurotensin Receptor Agonists: Fluorinated cyclopropane and quinazoline derivatives () exhibit high receptor binding due to fluorine’s electronegativity and conformational restraint.
Electronic and Optical Properties: (4-Methylphenyl)(4-methylpiperidin-1-yl)methanone () and its analogues were studied for nonlinear optical properties. Substituting methyl with fluoro and pyridinyloxy groups (as in the target compound) could alter electron density distribution, enhancing dipole moments and polarizability for optoelectronic applications .
Physicochemical and Spectroscopic Comparisons
- Melting Points: Compound 11 () has a melting point of 90–92°C, while fluorinated derivatives like those in likely exhibit higher melting points due to stronger intermolecular forces from polar groups (e.g., hydroxyethylamino). The target compound’s melting point is unreported but expected to fall within this range .
- Spectroscopy : The target compound’s ¹H NMR would show distinct shifts for the 3-fluoro-4-methylphenyl protons (~6.8–7.2 ppm) and pyridinyloxy protons (~8.5 ppm), similar to Compound 11’s pyrimidinyl signals .
Biological Activity
The compound (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone , with the CAS number 2034470-92-1 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and biological evaluations based on diverse research findings.
- Molecular Formula : C₁₈H₁₉FN₂O₂
- Molecular Weight : 314.4 g/mol
- Structure : The compound features a piperidine ring substituted with a pyridine and a fluoro-methyl phenyl moiety, which may contribute to its biological interactions.
The biological activity of this compound can be attributed to its structural components that allow interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways.
- Inhibition of Protein Kinases : Similar compounds have shown efficacy in modulating protein kinase activity, which plays a crucial role in cell proliferation and survival. For instance, derivatives of piperidine have been reported to inhibit mutant forms of receptor tyrosine kinases, which are implicated in various cancers .
- Receptor Modulation : The presence of the pyridine moiety suggests potential interaction with nuclear receptors such as RORγ, which is involved in immune response regulation. Compounds that target RORγ have been shown to selectively inhibit IL-17 production, indicating anti-inflammatory properties .
Anticancer Activity
Research has indicated that compounds structurally related to (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that similar compounds effectively inhibited growth in various cancer cell lines, including breast and renal cancer cells .
Antimycobacterial Activity
Some studies have explored the antimycobacterial potential of related compounds. A selection showed moderate activity against Mycobacterium tuberculosis, suggesting that this compound might also possess similar properties .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (3-Fluoro-4-methylphenyl)(4-(pyridin-4-yloxy)piperidin-1-yl)methanone?
- Methodological Answer : The compound can be synthesized via coupling reactions involving piperidine intermediates. For example, a two-step protocol may involve:
Acylation : Reacting 4-(pyridin-4-yloxy)piperidine with an activated carbonyl derivative (e.g., acyl chloride) of 3-fluoro-4-methylbenzoic acid under basic conditions (e.g., DIPEA) in dichloromethane (DCM) .
Purification : Column chromatography or recrystallization to isolate the product. Yields can vary (15–90%) depending on reaction conditions, such as catalyst loading (e.g., Pd(PPh₃)₄/CuI for Sonogashira-like couplings) or solvent choice .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer :
- Spectroscopy : Use H/C NMR to verify aromatic protons (e.g., 3-fluoro-4-methylphenyl group) and piperidine/pyridine backbone signals.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight.
- X-ray Crystallography : For unambiguous confirmation, crystal structures of analogous piperidinyl methanones (e.g., (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone) reveal bond angles and torsional parameters, which can guide structural validation .
Q. What safety precautions are critical during handling?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Conduct reactions in a fume hood to prevent inhalation of volatile reagents (e.g., DCM) .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid exposure to moisture or light .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
- Methodological Answer :
- Catalyst Screening : Test Pd/Cu catalysts (e.g., Pd(OAc)₂ with Xantphos) to improve coupling efficiency .
- Solvent Optimization : Replace DMF with toluene or THF to reduce side reactions.
- Reaction Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. What strategies are used to assess biological activity (e.g., receptor binding)?
- Methodological Answer :
- In Vitro Assays :
Enzyme Inhibition : Incubate the compound with target enzymes (e.g., kinases) and measure IC₅₀ via fluorescence-based assays.
Receptor Binding : Radioligand displacement assays (e.g., using H-labeled antagonists) to determine affinity (Kᵢ) .
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or pyridyloxy groups and compare activity profiles .
Q. How can contradictory spectral or biological data be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR/HRMS with computational modeling (e.g., DFT for predicted chemical shifts) .
- Biological Replicates : Repeat assays under standardized conditions (e.g., pH, temperature) to rule out experimental variability.
- Impurity Analysis : Use HPLC to detect byproducts; recrystallize or repurify if contaminants skew results .
Experimental Design & Environmental Considerations
Q. How to design a stability study under varying environmental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–80°C), UV light, and hydrolytic conditions (acidic/basic buffers). Monitor degradation via LC-MS .
- Ecotoxicity Testing : Use Daphnia magna or algae growth inhibition assays to evaluate aquatic toxicity, referencing OECD guidelines .
Q. What computational methods support SAR analysis?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., dopamine receptors).
- QSAR Modeling : Train models on analog datasets to predict logP, pKa, and binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
